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molecular formula C8H10N2 B3048340 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 16462-94-5

4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3048340
M. Wt: 134.18 g/mol
InChI Key: JAYGFQIWHJRWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610692B1

Procedure details

Potassium hydroxide (1 M, 5 mL) was added to a stirred solution of N-acetyl-4-methyl-7-azaindoline (0.78 g, 4.75 mmol) in methanol (10 mL) and the resulting mixture was heated to 55° C. for 4 h. The mixture was cooled and partitioned between methylene chloride and dilute ammonium hydroxide solution. The organic layer was dried (Na2SO4) and evaporated in vacuo to give the title compound as a yellow solid:
Quantity
5 mL
Type
reactant
Reaction Step One
Name
N-acetyl-4-methyl-7-azaindoline
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].C([N:6]1[C:14]2[C:9](=[C:10]([CH3:15])[CH:11]=[CH:12][N:13]=2)[CH2:8][CH2:7]1)(=O)C>CO>[CH3:15][C:10]1[CH:11]=[CH:12][N:13]=[C:14]2[C:9]=1[CH2:8][CH2:7][NH:6]2 |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
N-acetyl-4-methyl-7-azaindoline
Quantity
0.78 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=C(C=CN=C12)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and dilute ammonium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CCNC2=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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